

Application Notes and Protocols for Assessing BAY-184 Target Engagement

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Compound of Interest

Compound Name: BAY-184

Cat. No.: B15543705

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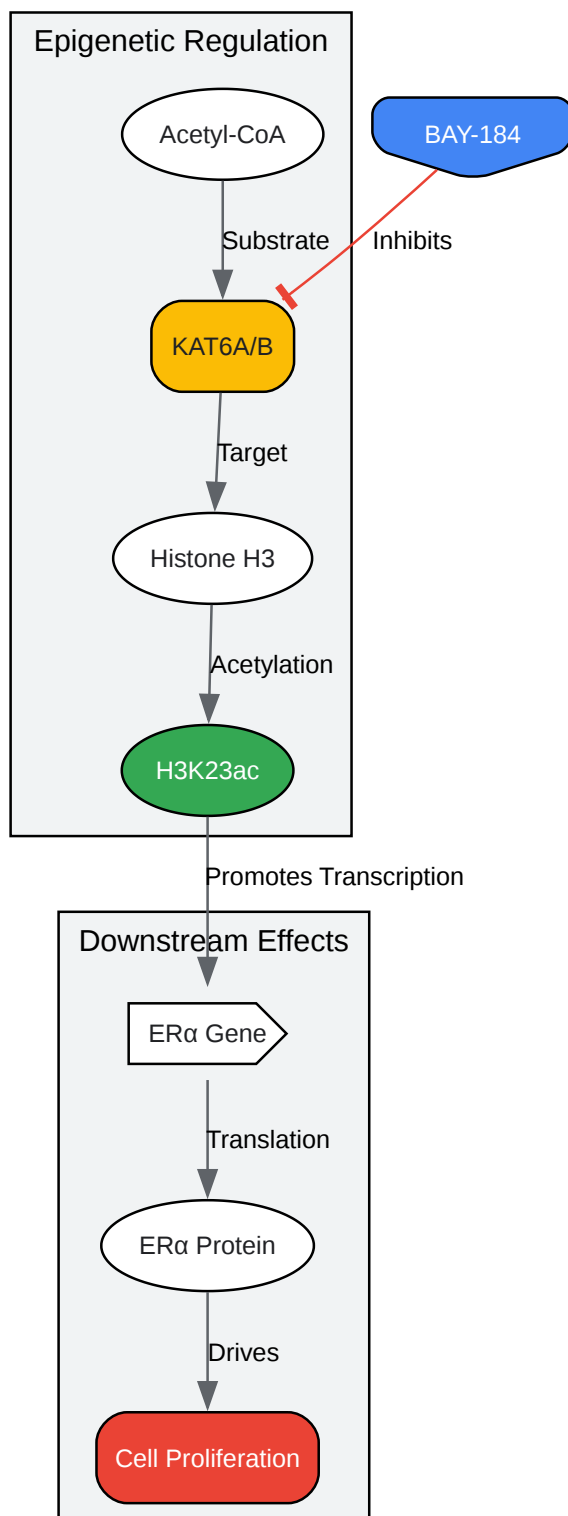
Introduction

BAY-184 is a potent and selective inhibitor of the lysine acetyltransferases KAT6A and KAT6B. [1][2][3] These enzymes play a crucial role in chromatin regulation by acetylating histone substrates, notably histone H3 at lysine 23 (H3K23ac). [1][4][5] Dysregulation of KAT6A/B activity is implicated in various cancers, making them attractive therapeutic targets. [1][6][7] These application notes provide a comprehensive set of protocols to assess the target engagement of **BAY-184**, from direct biochemical inhibition to cellular pathway modulation and direct target binding in a cellular context.

Signaling Pathway

KAT6A and KAT6B are key epigenetic modifiers that transfer an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and leading to a more open chromatin structure that facilitates gene transcription. A primary substrate for KAT6A/B is Histone H3, which is acetylated at lysine 23 (H3K23ac). In certain cancer types, such as ER-positive breast cancer, KAT6A amplification and subsequent H3K23 acetylation are associated with the regulation of Estrogen Receptor alpha (ER α) expression and activity. **BAY-184** inhibits KAT6A/B, leading to a decrease in H3K23 acetylation, which in turn can lead to a reduction in ER α levels and the transcription of its target genes, ultimately inhibiting cancer cell proliferation. [5]

BAY-184 Signaling Pathway



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A diagram of the **BAY-184** signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for **BAY-184**'s activity from various assays.

Table 1: Biochemical and Cellular Activity of **BAY-184**

Assay Type	Target/Cell Line	Parameter	Value (nM)	Reference
Biochemical TR-FRET	KAT6A	IC50	71	[3] [5]
Biochemical TR-FRET	KAT6B	IC50	83	[2] [3]
Cellular HTRF	ZR-75-1	IC50 (H3K23ac)	670	[3] [5]
ER Target Gene Reporter	MVLN	IC50	168	[3] [5]
Proliferation Assay	ZR-75-1	IC50	130	[3] [5]

Table 2: Selectivity Profile of **BAY-184**

Target	Parameter	Value (nM)
KAT5	IC50	14,300
KAT7	IC50	1,070
KAT8	IC50	>10,000
p300	IC50	>10,000

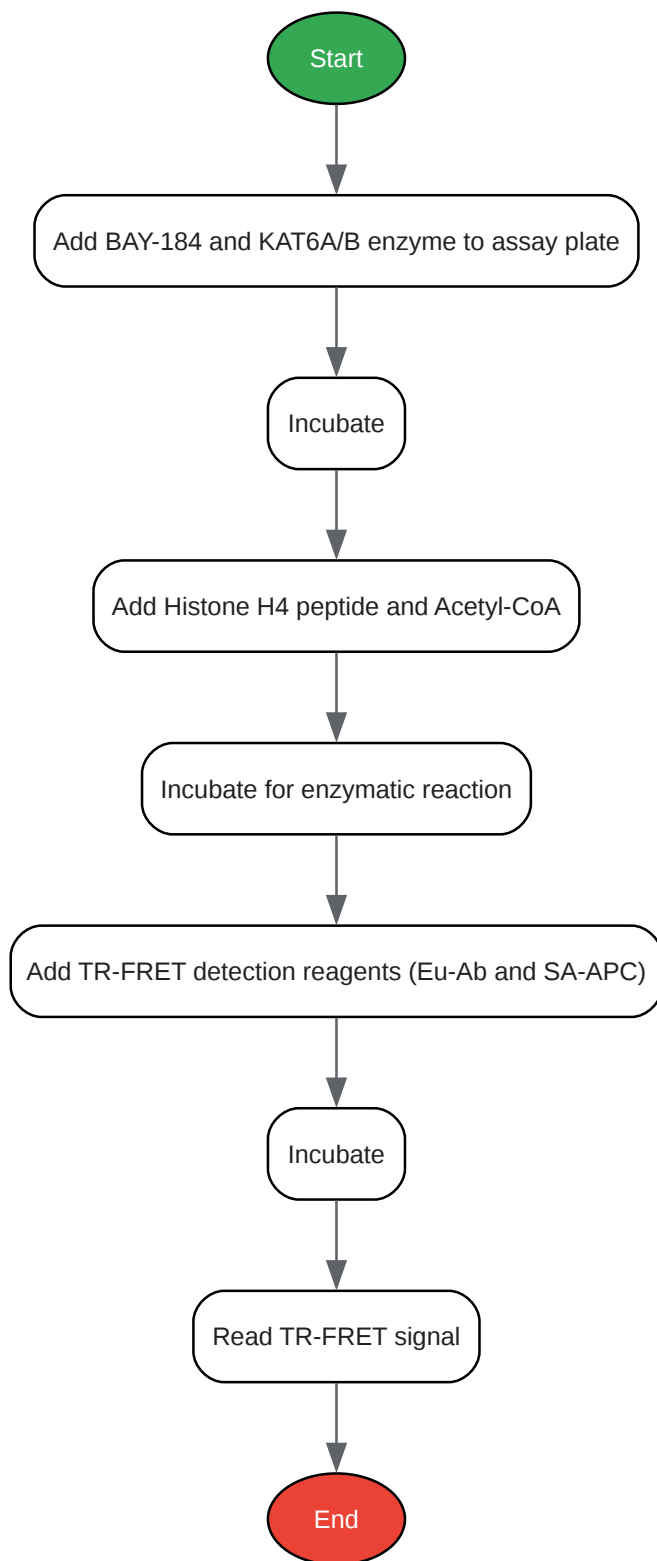
Experimental Protocols

Herein are detailed protocols for assessing the target engagement of **BAY-184**.

Protocol 1: Biochemical KAT6A/B Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of KAT6A or KAT6B by **BAY-184**.

Biochemical TR-FRET Workflow



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Workflow for the biochemical TR-FRET assay.

Materials:

- Recombinant human KAT6A or KAT6B
- Histone H4 peptide (biotinylated)
- Acetyl-CoA
- **BAY-184**
- TR-FRET detection reagents: Europium-labeled anti-acetyl-lysine antibody and streptavidin-APC
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- 384-well low-volume plates
- TR-FRET compatible plate reader

Procedure:

- Prepare a serial dilution of **BAY-184** in assay buffer.
- Add 5 μ L of the **BAY-184** dilution to the wells of a 384-well plate.
- Add 5 μ L of KAT6A or KAT6B enzyme solution to each well.
- Incubate for 30 minutes at room temperature.
- Add 10 μ L of a substrate mix containing biotinylated Histone H4 peptide and Acetyl-CoA.
- Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
- Add 10 μ L of the TR-FRET detection reagent mix (Europium-labeled anti-acetyl-lysine antibody and streptavidin-APC).
- Incubate for 60 minutes at room temperature, protected from light.

- Read the plate on a TR-FRET compatible reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).
- Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value for **BAY-184**.

Protocol 2: Cellular H3K23 Acetylation Assay (HTRF)

This protocol details a homogeneous time-resolved fluorescence (HTRF) assay to measure the effect of **BAY-184** on H3K23 acetylation in a cellular context.

Materials:

- ZR-75-1 cells
- Cell culture medium
- **BAY-184**
- HTRF lysis buffer
- HTRF detection reagents for H3K23ac (e.g., anti-H3K23ac antibody labeled with a donor fluorophore and an anti-histone H3 antibody labeled with an acceptor fluorophore)
- 384-well white plates
- HTRF compatible plate reader

Procedure:

- Seed ZR-75-1 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of **BAY-184** for a specified time (e.g., 24 hours).
- Remove the culture medium and add HTRF lysis buffer.
- Incubate for 30 minutes at room temperature with gentle shaking.
- Transfer 16 µL of the cell lysate to a 384-well white plate.

- Add 4 μ L of the HTRF detection reagent mix.
- Incubate for 2-4 hours at room temperature, protected from light.
- Read the plate on an HTRF compatible reader.
- Calculate the HTRF ratio and determine the IC₅₀ value for the inhibition of H3K23 acetylation.

Protocol 3: Western Blot for H3K23ac and ER α

This protocol outlines the use of Western blotting to qualitatively and semi-quantitatively assess the impact of **BAY-184** on H3K23ac and downstream ER α protein levels.

Materials:

- ZR-75-1 cells
- **BAY-184**
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K23ac, anti-total Histone H3, anti-ER α , and a loading control (e.g., anti-GAPDH or anti-actin)
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

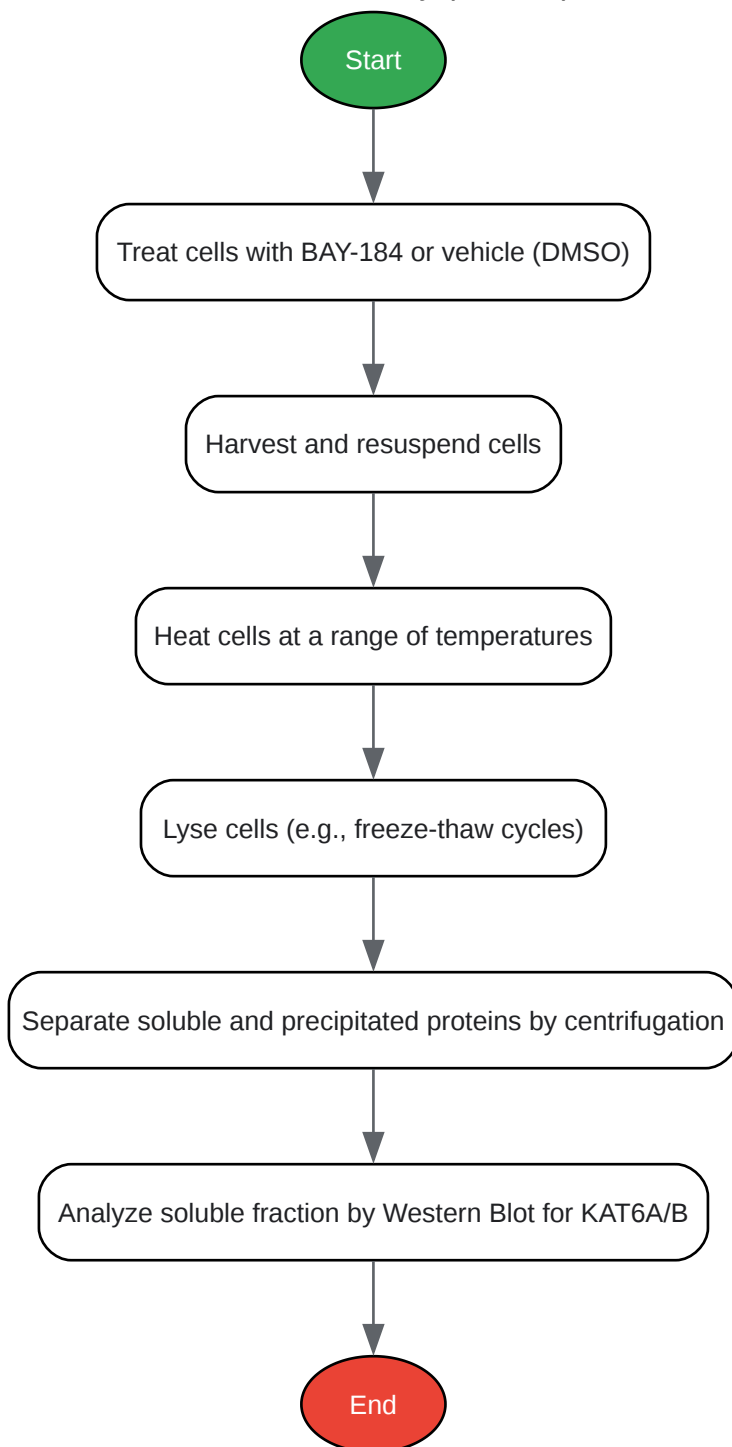
Procedure:

- Treat ZR-75-1 cells with **BAY-184** (e.g., 1 μ M) for various time points (e.g., 0, 10 min, 1, 6, 24, 48 hours).
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities and normalize to the loading control and/or total histone H3.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[6]
[7][8]

Cellular Thermal Shift Assay (CETSA) Workflow

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Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

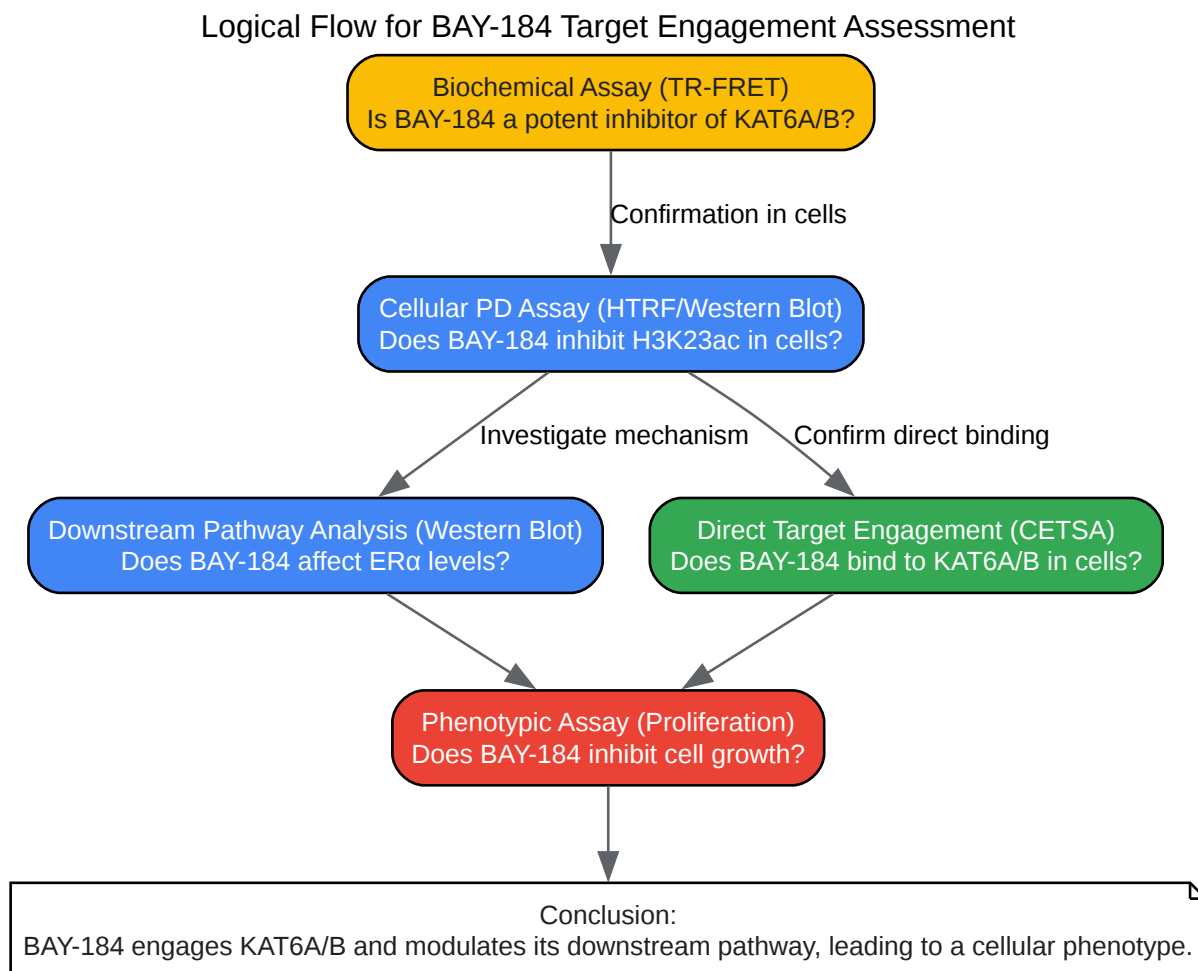
- Relevant cell line (e.g., ZR-75-1)
- **BAY-184**
- PBS with protease inhibitors
- PCR tubes
- Thermal cycler
- Centrifuge
- Western blotting reagents for KAT6A or KAT6B

Procedure:

- Treat cells with **BAY-184** or vehicle (DMSO) for 1 hour at 37°C.
- Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
- Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant (soluble protein fraction).
- Analyze the amount of soluble KAT6A or KAT6B in each sample by Western blot.
- A shift in the melting curve to a higher temperature in the presence of **BAY-184** indicates target engagement.

Logical Assessment of Target Engagement

The following diagram illustrates the logical flow for a comprehensive assessment of **BAY-184** target engagement, from initial biochemical screening to confirmation in a cellular context.



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A logical workflow for assessing **BAY-184** target engagement.

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